molecular formula C8H10O3S B1630631 4-Ethylbenzenesulfonic acid CAS No. 98-69-1

4-Ethylbenzenesulfonic acid

Cat. No. B1630631
CAS RN: 98-69-1
M. Wt: 186.23 g/mol
InChI Key: BRIXOPDYGQCZFO-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonic acid is a chemical compound . It is widely utilized in laboratory research across various fields . It belongs to the aromatic sulfonic acid group .


Synthesis Analysis

A method scouting approach was utilized to quickly develop a chromatographic method for the analysis of ethyl benzenesulfonate .


Molecular Structure Analysis

The 4-Ethylbenzenesulfonic acid molecule contains a total of 22 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 hydroxyl group .


Chemical Reactions Analysis

4-Ethylbenzenesulfonic acid was used to dope high conducting polypyrrole thin films . It also undergoes a reaction with nitric acid and sulfuric acid .


Physical And Chemical Properties Analysis

4-Ethylbenzenesulfonic acid has a refractive index of 1.5331 (lit.) and a density of 1.229 g/mL at 25 °C (lit.) . Its molecular weight is 186.23 .

Scientific Research Applications

Application in Conducting Polypyrrole Thin Films

  • Summary of the Application : 4-Ethylbenzenesulfonic acid is used as a doping agent in the production of high conducting polypyrrole thin films . Polypyrrole is a type of conducting polymer that has a wide range of applications in various fields such as sensors, capacitors, and batteries.

Application in Human Neutrophil Elastase (hNE) Inhibitors

  • Summary of the Application : 4-Ethylbenzenesulfonic acid derivatives have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE), a proteinase that has been associated with Acute Respiratory Distress Syndrome (ARDS) .
  • Methods of Application or Experimental Procedures : Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE. Biological screening revealed that compound 4f shows moderate inhibitory activity .
  • Results or Outcomes : The study found that compound 4f, a derivative of 4-Ethylbenzenesulfonic acid, shows moderate inhibitory activity against hNE .

Application in High-Performance Liquid Chromatography (HPLC)

  • Summary of the Application : 4-Ethylbenzenesulfonic acid is used in the separation process in High-Performance Liquid Chromatography (HPLC) .
  • Methods of Application or Experimental Procedures : In HPLC, 4-Ethylbenzenesulfonic acid is used as a mobile phase component to facilitate the separation of complex mixtures .
  • Results or Outcomes : The use of 4-Ethylbenzenesulfonic acid in HPLC helps in achieving efficient separation of complex mixtures .

Application in Organic Synthesis

  • Summary of the Application : 4-Ethylbenzenesulfonic acid is used as a reagent for the synthesis of various compounds, including esters, amides, and sulfonamides .
  • Results or Outcomes : The use of 4-Ethylbenzenesulfonic acid in organic synthesis can lead to the formation of a wide range of compounds, expanding the possibilities for new materials and medicines .

Application in Gene Editing

  • Summary of the Application : While the details are not fully clear, there seems to be some indication that 4-Ethylbenzenesulfonic acid may have applications in gene editing .
  • Methods of Application or Experimental Procedures : The exact procedures are not specified, but it’s likely that 4-Ethylbenzenesulfonic acid is used in some capacity during the gene editing process .
  • Results or Outcomes : The outcomes of this application are not fully known, as the specifics of how 4-Ethylbenzenesulfonic acid is used in gene editing are not clear .

Safety And Hazards

4-Ethylbenzenesulfonic acid is classified as Eye Dam. 1 - Skin Corr. 1B. It has a flash point of 235.4 °F - closed cup or 113 °C - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

4-Ethylbenzenesulfonic acid is a versatile compound that enables its application in numerous research areas, encompassing synthesis, mechanism of action, biochemical and physiological effects . It can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Relevant Papers A paper titled “Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors” discusses the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS). Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE .

properties

IUPAC Name

4-ethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIXOPDYGQCZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046571
Record name 4-Ethylbenzenesulfonic acid
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Ethylbenzenesulfonic acid

CAS RN

98-69-1, 57352-34-8
Record name 4-Ethylbenzenesulfonic acid
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Record name 4-Ethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, ethyl-
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Record name Benzenesulfonic acid, 4-ethyl-
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Record name 4-Ethylbenzenesulfonic acid
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Record name Ethylbenzenesulphonic acid
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Record name p-ethylbenzenesulphonic acid
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Record name 4-ETHYLBENZENESULFONIC ACID
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Record name 4-ETHYLBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

33 ml (0.6 mol) of conc. sulfuric acid was added to 62 ml (0.5 mol) of ethylbenzene, and the mixture was stirred for 1.5 hours under heating at 120 to 130° C. Layer separation will occur if unreacted ethylbenzene still remains, so the reaction was terminated when no layer separation was confirmed, and a solution containing p-ethylbenzenesulfonic acid as the major component was thus obtained. This solution was poured into 150 ml water and neutralized partially with sodium hydrogen carbonate, and the sodium chloride was added to precipitate crystals ol sodium p-ethylbenzene sulfonate. The resulting crystals were separated by filtration and dried in vacuo. This sodium p-ethylbenzenesulfonate is easily soluble in water and sparingly soluble in ethanol. A 1H-NMR spectrum of the resulting crystals is shown in FIG. 1.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
K Hosono, I Matsubara, N Murayama, W Shin, N Izu - Thin Solid Films, 2005 - Elsevier
We have investigated the volatile organic compounds (VOCs) gas sensing properties of high conducting polypyrrole thin films prepared by plasma polymerization and doped with 4-…
Number of citations: 45 www.sciencedirect.com
K Hosono, I Matsubara, N Murayama, W Shin, N Izu… - Thin solid films, 2003 - Elsevier
… 4-ethylbenzenesulfonic acid, the plasma-polymerization of pyrrole films were vacuum sealed in glass tube with 4-ethylbenzenesulfonic acid … The doping of 4-ethylbenzenesulfonic acid …
Number of citations: 27 www.sciencedirect.com
T Shiraiwa, H Tazoh, M Sunami, Y Sado… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… Infrared absorption spectrum, solubility, and thermodynamic analysis indicated that DL-cysteine salts of benzenesulfonic acid (DL-BA salt) and 4-ethylbenzenesulfonic acid (DL-4-EB …
Number of citations: 11 www.journal.csj.jp
SW Hilsmier, EP Tomlinson, B Boudouris - 2014 - docs.lib.purdue.edu
… 4-ethylbenzenesulfonic acid (EBSA) is used to dope PTMA solutions. The Seebeck coefficient and conductivity measurements were collected to calculate the thermoelectric power …
Number of citations: 3 docs.lib.purdue.edu
SN Patel, AM Glaudell, D Kiefer… - ACS Macro Letters, 2016 - ACS Publications
… Two doping methods were compared: vapor deposition of (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FTS) or immersion in a solvent containing 4-ethylbenzenesulfonic acid (…
Number of citations: 152 pubs.acs.org
SY Hwang, DYX Oh, JY Park - Key Engineering Materials, 2018 - Trans Tech Publ
… Both p-toluenesulfonic acid and 4-ethylbenzenesulfonic acid are examples of organic acids … p-Toluenesulfonic acid monohydrate (TSA, 98.5%), 4-ethylbenzenesulfonic acid (EBSA, 95%…
Number of citations: 2 www.scientific.net
D Park, S Selvam, JH Yim - New Journal of Chemistry, 2022 - pubs.rsc.org
… The system is based on thermoplastic polyurethane/reduced graphene oxide/polypyrrole films, surface-treated with iron(III)–(4-ethylbenzenesulfonic acid), and was found to perform …
Number of citations: 2 pubs.rsc.org
D Park, YK Park, S Selvam, JH Yim - Journal of Energy Storage, 2022 - Elsevier
… The composite A2 iron(III)-(4-ethylbenzenesulfonic acid surface-treated SEBS-rGO-PPy films exhibited better performance than the other two A0 (benzene sulfonic acid)-and A1 (p-…
Number of citations: 5 www.sciencedirect.com
S Nam, M Shin, S Park, S Lee, H Kim… - Physical Chemistry …, 2012 - pubs.rsc.org
… (poly(3-hexylthiophene) (P3HT)) and an electron-accepting polymer (poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT)), which were both doped with 4-ethylbenzenesulfonic acid (…
Number of citations: 19 pubs.rsc.org
K Hosono, I Matsubara, N Murayama, W Shin, N Izu - Materials Letters, 2004 - Elsevier
… We have synthesized the high conducting PPy films by the plasma polymerization process followed by ex-situ doping technique using 4-ethylbenzenesulfonic acid (EBSA) [4]. The …
Number of citations: 32 www.sciencedirect.com

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